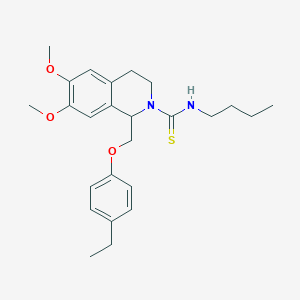![molecular formula C24H20FN5O2S B2454548 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-02-7](/img/structure/B2454548.png)
3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20FN5O2S and its molecular weight is 461.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta of the kidney .
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism. This leads to a decrease in the reabsorption of urea in the kidney, which in turn affects the urinary concentration mechanism . The downstream effects include an increase in urination volume and a decrease in maximum urinary concentration .
Pharmacokinetics
The compound exhibits good bioavailability as evidenced by its ability to reach an average concentration of 390 µM in blood even 6 hours after a single intraperitoneal (i.p.) dose of 200 µl per animal . It has a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .
Result of Action
The inhibition of UT-B by the compound results in a significant decrease in maximum urinary concentration and an increase in urination volume .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at 2-8°C and should be protected from light . Its solubility in DMSO is 100 mg/mL
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGOJDLAFWHEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


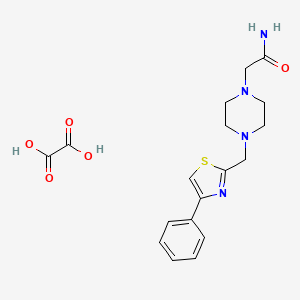
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)
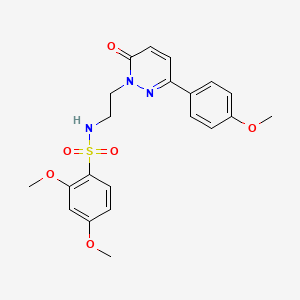

![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)


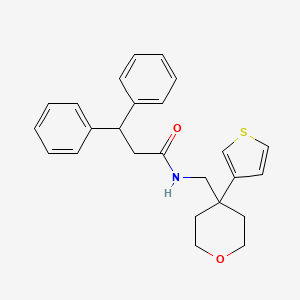
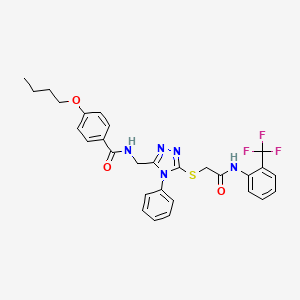
![2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2454484.png)
